Methyllycaconitine Perchlorate, Delphinium sp.

Vue d'ensemble

Description

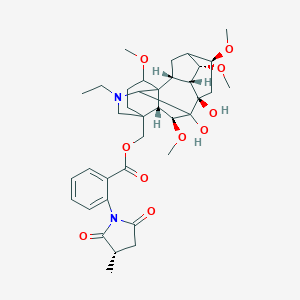

Methyllycaconitine (MLA) is a diterpenoid alkaloid found in many species of Delphinium (larkspurs). It is toxic to animals, with the acute toxicity varying with species . It is used as a biochemical for proteomics research .

Molecular Structure Analysis

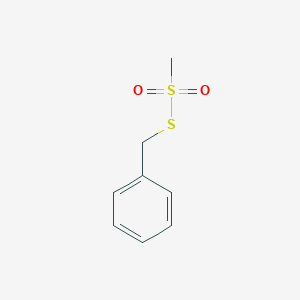

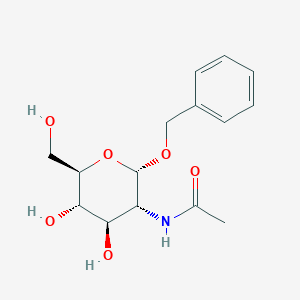

The molecular formula of Methyllycaconitine Perchlorate is C37H50N2O10•HClO4 . The complete molecular structure for MLA, correct in all but one detail, was first published by Kuzovkov and Platonova in 1959 . The stereochemistry of the methoxy group at C-1 was corrected from the β- to α- configuration in the early 1980s .Physical And Chemical Properties Analysis

Methyllycaconitine (MLA) is soluble in chloroform, but does not dissolve well in water . The free base of MLA has not been obtained in crystalline form, and in its amorphous form it melts ultimately at 128 °C . The hydriodide salt has a melting point of 201 °C .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

- Summary of Application: Methyllycaconitine (MLA) has been studied for its potential therapeutic effects in the treatment of Alzheimer’s disease . It has been found to have a protective effect against the cytotoxicity of Amyloid-β peptides (Aβ), which are a pathologic feature of Alzheimer’s disease .

- Methods of Application: The studies involved investigating whether Aβ 25–35 could trigger an autophagy process and inhibit the growth of SH-SY5Y cells, a human neuroblastoma cell line. The effect of MLA on the cytotoxicity of Aβ 25–35 was also examined .

- Results or Outcomes: MLA was found to have a protective effect against the cytotoxicity of Aβ, which may be related to its inhibition of Aβ-induced autophagy and the involvement of the mammalian target of rapamycin pathway .

Nicotinic Acetylcholine Receptor Studies

- Summary of Application: MLA has become an important molecular probe for studying the pharmacology of the nicotinic acetylcholine receptor .

- Methods of Application: Various studies have used MLA to investigate the role and function of α7 nicotinic acetylcholine receptors .

- Results or Outcomes: These studies have contributed to our understanding of the role of α7 nicotinic acetylcholine receptors in various neurological conditions .

Treatment of Spastic Paralysis

- Summary of Application: MLA has been explored as a possible therapeutic agent for the treatment of spastic paralysis . However, more detailed information about the methods of application and the results or outcomes is not readily available.

Insecticidal Properties

Livestock Poisoning

- Summary of Application: Methyllycaconitine (MLA) is one of the principal toxins in larkspurs responsible for livestock poisoning in the mountain rangelands of North America .

Molecular Probe

- Summary of Application: MLA has become an important molecular probe for studying the pharmacology of the nicotinic acetylcholine receptor .

- Methods of Application: Various studies have used MLA to investigate the role and function of α7 nicotinic acetylcholine receptors .

- Results or Outcomes: These studies have contributed to our understanding of the role of α7 nicotinic acetylcholine receptors in various neurological conditions .

Antagonist Activity on Nicotinic Acetylcholine Receptors

- Summary of Application: Methyllycaconitine (MLA) is a naturally occurring norditerpenoid alkaloid that is a highly potent (IC50 = 2 nM) selective antagonist of α7 nicotinic acetylcholine receptors (nAChRs) .

- Methods of Application: The synthesis of simplified AE-bicyclic analogues possessing different ester and nitrogen side-chains was achieved in three steps . The antagonist effects of synthetic analogues were examined on human α7 nAChRs and compared to that of MLA .

- Results or Outcomes: The most efficacious analogue reduced α7 nAChR agonist responses [1 nM acetylcholine (ACh)] to 53.2 ± 1.9% compared to 3.4 ± 0.2% for MLA . This demonstrates that simpler analogues of MLA possess antagonist effects on human α7 nAChRs but also indicates that further optimization may be possible to achieve antagonist activity comparable to that of MLA .

Insecticidal Action

Safety And Hazards

Propriétés

IUPAC Name |

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTANAWLDBYGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyllycaconitine Perchlorate, Delphinium sp. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

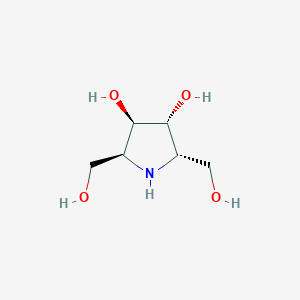

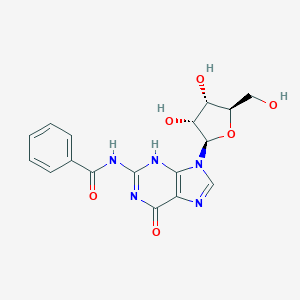

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)

![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)

![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)